2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid
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Overview
Description
2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5F2IO2 It is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid typically involves the following steps:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Difluoro-4-iodophenyl)-2-propenoic acid
- (2E)-3-(3-iodophenyl)prop-2-enoic acid
- 3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid
Uniqueness
2,3-Difluoro-3-(4-iodophenyl)prop-2-enoic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which can significantly impact its chemical reactivity and potential applications. The combination of these halogens with the propenoic acid moiety provides a distinct set of properties that differentiate it from other similar compounds.
Properties
CAS No. |
61855-52-5 |
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Molecular Formula |
C9H5F2IO2 |
Molecular Weight |
310.04 g/mol |
IUPAC Name |
2,3-difluoro-3-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2IO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4H,(H,13,14) |
InChI Key |
SZQMVZSRDCKXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C(=O)O)F)F)I |
Origin of Product |
United States |
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